

An In-depth Technical Guide to 2-(Dimethylamino)ethyl acetate

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Compound of Interest

Compound Name: 2-(Dimethylamino)ethyl acetate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(dimethylamino)ethyl acetate**, a molecule of significant interest in the fields of chemical synthesis and drug delivery. The document details its chemical identity, physicochemical properties, and provides a detailed experimental protocol for its synthesis and characterization. Furthermore, it explores the compound's burgeoning role in the development of advanced drug delivery systems, leveraging its pH-responsive nature. A key focus is its structural analogy to the neurotransmitter acetylcholine, with a discussion on its potential to interact with cholinergic signaling pathways. This guide aims to be an essential resource for researchers and professionals working with or considering the use of this versatile compound.

Chemical Identity and Properties

2-(Dimethylamino)ethyl acetate, a tertiary amine and an ester, possesses a unique combination of properties that make it a valuable building block in various chemical applications. Its IUPAC name is **2-(dimethylamino)ethyl acetate**[\[1\]](#)[\[2\]](#).

Physicochemical Data

The key physicochemical properties of **2-(dimethylamino)ethyl acetate** are summarized in the table below, compiled from various sources. This data is crucial for its handling, storage, and

application in experimental settings.

Property	Value	References
IUPAC Name	2-(dimethylamino)ethyl acetate	[1] [2]
Synonyms	Acetic acid 2-(dimethylamino)ethyl ester, DMAE acetate	
CAS Number	1421-89-2	
Molecular Formula	C ₆ H ₁₃ NO ₂	
Molecular Weight	131.17 g/mol	[3]
Appearance	Colorless to pale yellow liquid	
Boiling Point	152 °C	[3]
Flash Point	54 °C	[3] [4]
Purity	Typically ≥98%	[3] [5]

Spectral Data

The structural confirmation of **2-(dimethylamino)ethyl acetate** is achieved through various spectroscopic techniques. The expected spectral data is summarized below.

Technique	Key Data
¹ H NMR	Signals corresponding to the acetyl methyl protons, the methylene groups of the ethyl chain, and the N-methyl protons.
¹³ C NMR	Resonances for the carbonyl carbon, the ester and amine methylene carbons, and the methyl carbons. [1]
IR Spectroscopy	A characteristic strong absorption band for the C=O (ester) stretching, typically around 1740 cm ⁻¹ .
Mass Spectrometry	A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Synthesis and Characterization: Experimental Protocols

The synthesis of **2-(dimethylamino)ethyl acetate** is most commonly achieved via the esterification of N,N-dimethylethanolamine.

Synthesis via Esterification with Acetic Anhydride

This protocol describes a common laboratory-scale synthesis.

Materials:

- N,N-Dimethylethanolamine
- Acetic anhydride
- Anhydrous diethyl ether (or another suitable aprotic solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

- Stirring apparatus, reflux condenser, separatory funnel, rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylethanolamine in anhydrous diethyl ether.
- Slowly add an equimolar amount of acetic anhydride to the solution dropwise at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a gentle reflux.
- After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC).
- Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any unreacted acetic anhydride and the acetic acid byproduct.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude **2-(dimethylamino)ethyl acetate** by vacuum distillation.

Characterization

The identity and purity of the synthesized **2-(dimethylamino)ethyl acetate** should be confirmed using the following methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be recorded to confirm the chemical structure.
- Infrared (IR) Spectroscopy: An IR spectrum should be acquired to verify the presence of the ester functional group.

- Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.
- Gas Chromatography (GC): GC analysis can be used to determine the purity of the final product.

Applications in Drug Development

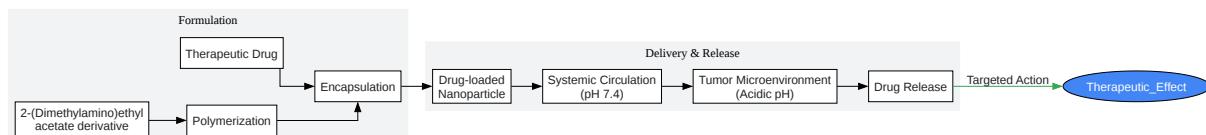
The unique chemical structure of **2-(dimethylamino)ethyl acetate** makes it a valuable component in drug development, particularly in the design of sophisticated drug delivery systems.

pH-Responsive Drug Delivery Systems

A significant application of **2-(dimethylamino)ethyl acetate** is as a monomer for the synthesis of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and related polymers. These polymers are known for their pH-responsive behavior, which is a highly desirable characteristic for targeted drug delivery.

The tertiary amine group in the polymer side chain has a pKa of approximately 7.0-7.5. At physiological pH (~7.4), the amine groups are largely deprotonated and the polymer is hydrophobic. However, in the slightly acidic environment of tumor tissues or within the endosomes of cells (pH 5.0-6.5), the amine groups become protonated. This protonation leads to a conformational change, causing the polymer to become hydrophilic and swell, which in turn triggers the release of an encapsulated drug. This targeted release mechanism can enhance the therapeutic efficacy of a drug while minimizing its side effects on healthy tissues.

[6][7]



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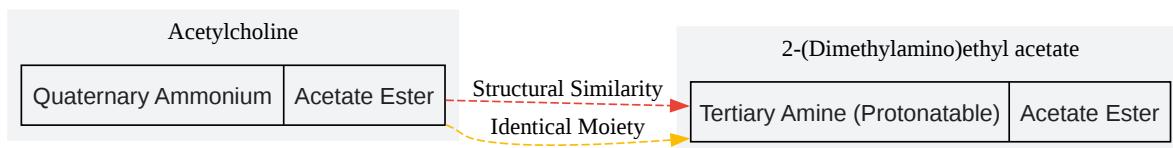
pH-Responsive Drug Delivery Workflow.

Potential Role in Cholinergic Signaling

2-(Dimethylamino)ethyl acetate is a structural analog of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system. This structural similarity suggests that it may interact with the cholinergic system.

Analogy to Acetylcholine

Acetylcholine has a quaternary ammonium group and an ester moiety. **2-(Dimethylamino)ethyl acetate** possesses a tertiary amine, which can be protonated at physiological pH to mimic the positively charged quaternary ammonium group, and an identical acetate ester group.



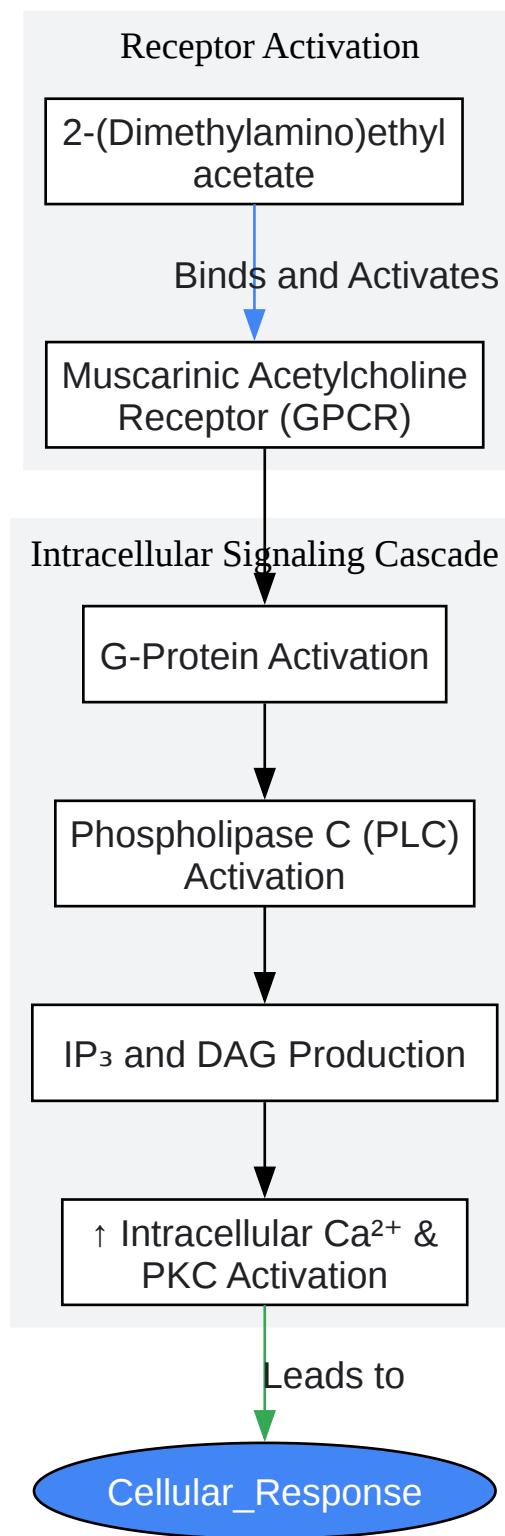
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Structural comparison of Acetylcholine and **2-(Dimethylamino)ethyl acetate**.

Putative Cholinergic Signaling Pathway

Based on studies of similar compounds, such as diethylaminoethyl acetate, it is plausible that **2-(dimethylamino)ethyl acetate** could act as a cholinergic agonist.^[8] This would involve binding to and activating acetylcholine receptors, particularly muscarinic receptors, which are G-protein coupled receptors. Activation of these receptors can initiate a variety of intracellular signaling cascades.

The following diagram illustrates a putative signaling pathway for **2-(dimethylamino)ethyl acetate**, assuming it acts as a muscarinic agonist.



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Putative Cholinergic Signaling Pathway.

Conclusion

2-(Dimethylamino)ethyl acetate is a compound with significant potential in both synthetic chemistry and pharmacology. Its straightforward synthesis and well-defined properties make it an accessible building block for further chemical elaboration. Its most prominent application to date is in the creation of intelligent drug delivery systems that can respond to the physiological environment. Furthermore, its structural similarity to acetylcholine opens up intriguing possibilities for its use as a modulator of cholinergic signaling. Further research is warranted to fully elucidate its pharmacological profile and to explore its full potential in therapeutic applications. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this promising molecule.

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